molecular formula C11H19NO4 B1625365 Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester CAS No. 89743-52-2

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester

Cat. No.: B1625365
CAS No.: 89743-52-2
M. Wt: 229.27 g/mol
InChI Key: HZWCSJMONGVKJV-UHFFFAOYSA-N
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Description

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester, also known as 2-(tert-butoxycarbonylamino)ethyl methacrylate, is a chemical compound with the molecular formula C11H19NO4. It is a methacrylate ester with a tert-butoxycarbonyl (BOC) protected amino group. This compound is commonly used in organic synthesis and polymer chemistry due to its ability to undergo polymerization and its functional group versatility .

Mechanism of Action

Target of Action

The primary target of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is ionic dyes present in wastewater . These dyes are released during various industrial processes and pose a significant environmental concern due to their toxicity and poor biodegradability .

Mode of Action

This compound interacts with its targets through adsorption . The compound is used to grow polymer brushes with high-density functional groups via surface-initiated atom transfer radical polymerization (SI-ATRP), which significantly enhances their ability to absorb dyes . The presence of carboxylic acid groups on the adsorbent material contributes to its efficacy in dye removal by enhancing adsorption capacity, enabling selective adsorption, pH-dependent behavior, chelation, or complexation, and providing stability for repeated usage .

Pharmacokinetics

The compound’s rapid adsorption rate (within 15 minutes) and significant adsorption capacity suggest efficient absorption and distribution .

Result of Action

The result of the action of this compound is the efficient removal of hazardous dyes from wastewater . The compound enables the adsorption of methylene blue (MB) and tetraethylrhodamine (TER) at an optimum pH value of 3 . It possesses significant adsorption capacity (263.4 and 212.9 mg g-1 for MB and TER, respectively) and a fast adsorption rate .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The compound shows optimal dye adsorption at a pH value of 3 . Additionally, the compound’s stability for repeated usage suggests it maintains its efficacy under various environmental conditions .

Biochemical Analysis

Biochemical Properties

The methacrylate can be polymerized to generate a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid

Molecular Mechanism

The molecular mechanism of Methacrylic Acid 2-(tert-butoxycarbonylamino)ethyl Ester is not well-understood. It is known that the methacrylate can be polymerized to generate a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester can be synthesized through the reaction of methacrylic acid with 2-(tert-butoxycarbonylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of methacrylic acid esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and its esters through a series of catalytic reactions .

Comparison with Similar Compounds

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is unique due to its combination of a methacrylate ester and a BOC-protected amino group. Similar compounds include:

These comparisons highlight the unique stability and reactivity of this compound, making it valuable for specific applications in polymer and organic chemistry.

Properties

CAS No.

89743-52-2

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14)

InChI Key

HZWCSJMONGVKJV-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C

Canonical SMILES

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C

Origin of Product

United States

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